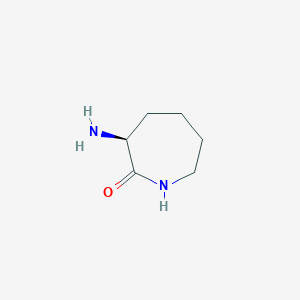

(s)-3-Aminoazepan-2-one

概要

説明

L-リジンラクタム(塩酸塩)は、必須アミノ酸であるL-リジンの誘導体です。L-リジンのアミノ基とカルボキシル基の分子内縮合によって形成される環状アミドです。この化合物は、そのユニークな構造特性と反応性から、さまざまな生化学および医薬品の用途に使用されています。

2. 製法

合成経路と反応条件: L-リジンラクタム(塩酸塩)は、L-リジンの環化によって合成できます。このプロセスは、通常、五酸化リンなどの脱水剤の存在下でL-リジンを加熱することを伴い、水が除去され、ラクタム環の形成が促進されます。反応は、製品の純度と収率を確保するために、制御された条件下で行われます。

工業的生産方法: L-リジンラクタム(塩酸塩)の工業的生産では、多くの場合、微生物発酵技術が採用されています。コリネバクテリウム・グルタミカムなどの特定のバクテリア株は、遺伝子操作によってL-リジンの過剰生産が促進され、その後、化学的または酵素的プロセスによってラクタム型に変換されます。 この方法は、効率性と経済性の観点から、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions: L-Lysine lactam (hydrochloride) can be synthesized through the cyclization of L-lysine. The process typically involves heating L-lysine in the presence of a dehydrating agent, such as phosphorus pentoxide, which facilitates the removal of water and promotes the formation of the lactam ring. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of L-lysine lactam (hydrochloride) often employs microbial fermentation techniques. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to overproduce L-lysine, which is then converted to its lactam form through chemical or enzymatic processes. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

化学反応の分析

反応の種類: L-リジンラクタム(塩酸塩)は、次のようなさまざまな化学反応を起こします。

加水分解: ラクタム環は、水と酸または塩基の触媒の存在下で、L-リジンに戻すことができます。

酸化: この化合物は、対応するケト誘導体を形成するように酸化できます。

置換: ラクタム環のアミノ基は、求核置換反応に関与できます。

一般的な試薬と条件:

加水分解: 水との酸性または塩基性条件。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。

置換: ハロゲン化アルキルやアシルクロリドなどの求核剤。

主要な生成物:

加水分解: L-リジン。

酸化: L-リジンラクタムのケト誘導体。

置換: さまざまな置換ラクタム誘導体.

4. 科学研究における用途

L-リジンラクタム(塩酸塩)は、科学研究において幅広い用途を持っています。

化学: 複雑な有機分子の合成における構成要素として使用されています。

生物学: 環状アミドを含む酵素触媒反応の研究のためのモデル化合物として役立ちます。

医学: 抗菌作用や抗がん作用など、潜在的な治療効果について研究されています。

科学的研究の応用

Chemical Applications

1.1 Intermediate in Organic Synthesis

(S)-3-Aminoazepan-2-one serves as a crucial intermediate in the synthesis of numerous organic compounds, particularly in pharmaceutical chemistry. Its structure allows for the formation of diverse derivatives that can be tailored for specific biological activities.

1.2 Reaction Types

The compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carbonyl group in the lactam ring can be reduced to produce amine derivatives.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Biological Applications

2.1 Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for therapeutic development against inflammatory diseases .

2.2 Antimicrobial Activity

The compound demonstrates potential antimicrobial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. Initial studies suggest it may serve as a lead compound for developing new antimicrobial agents .

2.3 Anti-cancer Effects

Preliminary studies reveal that this compound may possess cytotoxic effects against several cancer cell lines. It appears to induce apoptosis and arrest the cell cycle in cancer cells, indicating its potential role in cancer therapy .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | <0.01 | Apoptosis induction |

| A549 | 5.0 | Cell cycle arrest |

| AGS | 3.9 | Apoptosis induction |

| HT-29 | 4.5 | Cell cycle arrest |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential therapeutic agent for inflammation. |

| Antimicrobial | Active against various pathogens; potential for new antimicrobial agents. |

| Anti-cancer | Induces apoptosis; inhibits growth in multiple cancer cell lines. |

Case Studies

Case Study 1: Anti-inflammatory Activity

A controlled study demonstrated significant reductions in inflammatory markers when cells were treated with this compound, supporting its potential as an anti-inflammatory therapeutic agent .

Case Study 2: Cytotoxicity Assessment

In vitro assays on various cancer cell lines revealed effective inhibition of cell growth at micromolar concentrations, indicating its promising role in cancer treatment research .

作用機序

L-リジンラクタム(塩酸塩)の作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、抗菌剤として使用される場合、ペプチドグリカン形成に関与する酵素を阻害することで、細菌の細胞壁合成を阻害します。 がん研究では、細胞生存および増殖に関連するシグナル伝達経路を調節することで、がん細胞のアポトーシスを誘導することが示されています .

類似の化合物:

L-リジン: L-リジンラクタムの由来となる親アミノ酸。

L-リジン塩酸塩: 栄養補助食品で使用されるL-リジンの一般的な塩形。

ε-ポリ-L-リジン: 抗菌作用を持つL-リジンのポリマー形。

比較: L-リジンラクタム(塩酸塩)は、その環状構造により、その直鎖状の対応物とは異なる化学反応性と生物活性を持っています。 L-リジンとその塩酸塩は、主に栄養補助食品として使用されていますが、L-リジンラクタムは、より専門的な化学および医薬品の用途で広く使用されています .

類似化合物との比較

L-lysine: The parent amino acid from which L-lysine lactam is derived.

L-lysine hydrochloride: A common salt form of L-lysine used in dietary supplements.

Epsilon-poly-L-lysine: A polymeric form of L-lysine with antimicrobial properties.

Comparison: L-Lysine lactam (hydrochloride) is unique due to its cyclic structure, which imparts different chemical reactivity and biological activity compared to its linear counterparts. While L-lysine and its hydrochloride form are primarily used as nutritional supplements, L-lysine lactam is more commonly employed in specialized chemical and pharmaceutical applications .

生物活性

(S)-3-Aminoazepan-2-one, also known as L-lysine lactam, is a cyclic amide with significant biological activity that has drawn considerable interest in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered azepane ring structure containing an amino group (NH₂) and a carbonyl group (C=O). Its molecular formula is C₆H₁₂N₂O, with a CAS number of 21568-87-6. The compound's unique structural features contribute to its reactivity and potential therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, the compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is critical in the inflammatory response.

A study involving animal models of inflammation reported that administration of this compound led to a significant decrease in swelling and pain associated with induced inflammatory conditions .

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways related to cell survival and proliferation. For example, it was found to activate caspase pathways, leading to programmed cell death in breast cancer cells .

A comparative analysis of different compounds revealed that this compound exhibited higher cytotoxicity against certain cancer cell lines compared to its structural analogs, indicating its potential as a lead compound for cancer therapy .

3. Antimicrobial Effects

The antimicrobial activity of this compound has been documented against various bacterial strains. It disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation, thus exhibiting bactericidal effects .

In a study evaluating the efficacy of this compound against multidrug-resistant bacteria, this compound showed promising results, suggesting its potential use as an antimicrobial agent in clinical settings.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory Mechanism : The compound inhibits COX-2 expression and downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of the Bcl-2 family proteins have been identified as key pathways.

- Antimicrobial Mechanism : By interfering with bacterial cell wall synthesis, it effectively reduces bacterial viability.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in COX-2 expression in vitro |

| Study 2 | Assess anticancer properties | Induced apoptosis in breast cancer cells via caspase activation |

| Study 3 | Test antimicrobial efficacy | Effective against multidrug-resistant bacterial strains |

特性

IUPAC Name |

(3S)-3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331504 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21568-87-6 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-α-Amino-ε-caprolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。